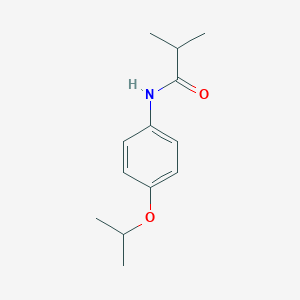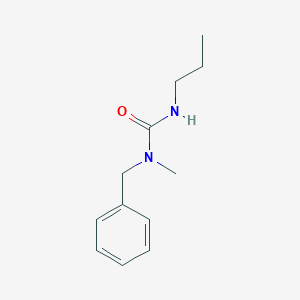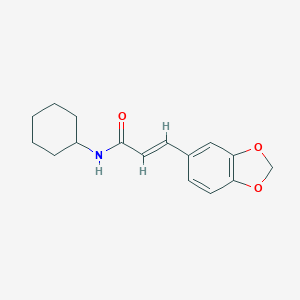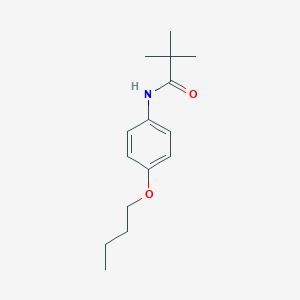
N-(1-phenylethyl)-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylethyl)-2-propoxybenzamide, also known as NPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(1-phenylethyl)-2-propoxybenzamide has been used extensively in scientific research due to its ability to inhibit chloride channels. This compound has been shown to be useful in the study of a variety of physiological and pathological processes, including cell volume regulation, apoptosis, and cystic fibrosis. N-(1-phenylethyl)-2-propoxybenzamide has also been used in the study of ion transport in the kidney, gastrointestinal tract, and respiratory system.
Wirkmechanismus
N-(1-phenylethyl)-2-propoxybenzamide acts as a potent inhibitor of chloride channels by binding to the channel pore and preventing the movement of chloride ions across the membrane. This leads to a decrease in chloride conductance and an increase in cell volume. The precise mechanism of action of N-(1-phenylethyl)-2-propoxybenzamide is not fully understood, but it is thought to involve interactions with specific amino acid residues within the channel pore.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a chloride channel inhibitor, N-(1-phenylethyl)-2-propoxybenzamide has been shown to modulate the activity of other ion channels, including calcium and potassium channels. This compound has also been shown to have anti-inflammatory effects and to modulate the activity of various enzymes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-phenylethyl)-2-propoxybenzamide in lab experiments is its potency as a chloride channel inhibitor. This allows for precise control over chloride conductance and can be useful in the study of a variety of physiological processes. However, one limitation of using N-(1-phenylethyl)-2-propoxybenzamide is its potential for off-target effects, as it has been shown to modulate the activity of other ion channels and signaling pathways.
Zukünftige Richtungen
There are many potential future directions for research involving N-(1-phenylethyl)-2-propoxybenzamide. One area of interest is the study of the role of chloride channels in various disease states, including cystic fibrosis and hypertension. Additionally, there is potential for the development of new therapeutics based on the inhibition of chloride channels, and N-(1-phenylethyl)-2-propoxybenzamide may serve as a useful starting point for the development of these compounds. Finally, further studies are needed to fully elucidate the mechanism of action of N-(1-phenylethyl)-2-propoxybenzamide and to identify any potential off-target effects.
Synthesemethoden
The synthesis of N-(1-phenylethyl)-2-propoxybenzamide involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenylethylamine to form N-(1-phenylethyl)-2-propoxybenzamide. The resulting product is purified by recrystallization to obtain a white crystalline powder.
Eigenschaften
Produktname |
N-(1-phenylethyl)-2-propoxybenzamide |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(1-phenylethyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-13-21-17-12-8-7-11-16(17)18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
RMHWFEUWSYCNHK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)


![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
